molecular formula C17H16N4O4 B2993109 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide CAS No. 2034404-13-0

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide

Cat. No.: B2993109
CAS No.: 2034404-13-0
M. Wt: 340.339
InChI Key: GOKHSERFZJOHMF-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide is a synthetic small molecule featuring three distinct moieties:

  • Phenylethyl group: A benzene ring attached via an ethyl chain, enhancing lipophilicity and influencing pharmacokinetic properties.
  • 5-Methylpyrazine-2-carboxamide: A pyrazine ring substituted with a methyl group (position 5) and a carboxamide (position 2), enabling interactions with biological targets via hydrogen bonds and π-π stacking.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-11-7-19-13(8-18-11)16(23)20-14(12-5-3-2-4-6-12)9-21-15(22)10-25-17(21)24/h2-8,14H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHSERFZJOHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils with sodium hydride at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and scalability. This includes using catalysts such as triazabicyclodecene for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates . The presence of electron-donating groups in the aromatic substituent of glycidylcarbamate can enhance the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring or the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome . The pyrazine ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Quinazoline-2,4-dione Derivatives ()

Compounds such as 3-(2-Oxo-2-(piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione (2e) and 3-(2-Morpholino-2-oxoethyl)quinazoline-2,4(1H,3H)-dione (2f) share the dioxo motif but differ in their core structure. Key comparisons include:

Feature Target Compound Quinazoline-2,4-dione Analogs (e.g., 2e, 2f)
Core Structure 1,3-Oxazolidinone Quinazoline-2,4-dione
Hydrogen Bonding Two dioxo groups Two dioxo groups on quinazoline ring
Biological Activity Not specified Dual biological activity (e.g., enzyme inhibition)
Synthesis Unreported Synthesized via condensation of hydrazine derivatives

The quinazoline derivatives exhibit higher melting points (204–255°C) due to stronger intermolecular hydrogen bonding . Their dual activity in biological systems suggests the target compound may similarly act on multiple pathways.

Pyrazine-2-carboxamide Derivatives ()

N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (61) shares the pyrazine carboxamide moiety. Comparisons include:

Feature Target Compound Pyrazine-2-carboxamide Analog (61)
Substituents 5-Methyl, phenylethyl, oxazolidinone Isopropoxy, piperidine, phenyl
Synthesis Unreported Deprotection of trifluoroacetyl group using K₂CO₃
Bioavailability Likely moderate due to lipophilic groups Enhanced solubility via polar substituents

The pyrazine carboxamide group in compound 61 facilitates target binding, suggesting the target compound may engage in similar interactions (e.g., with kinases or receptors).

Dioxo-Containing Enzyme Inhibitors ()

Compounds like N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide and 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid highlight the role of dioxo groups in enzyme inhibition:

Feature Target Compound Dioxo Inhibitors ()
Target Enzymes Unreported Kynurenine formamidase (KFase)
Binding Affinity Not tested Low affinity (ΔG = -8.7 to -9.0 kcal/mol)
Structural Motif 1,3-Oxazolidinone Pyrimidine/quinazoline dioxo cores

These inhibitors demonstrate that dioxo groups enhance binding to enzyme active sites, suggesting the target compound may similarly inhibit proteases or oxidoreductases.

Thiazolylhydrazone Derivatives ()

Compounds such as 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazine (16) differ structurally but share aromatic and hydrazine motifs:

Feature Target Compound Thiazolylhydrazones (e.g., 16)
Core Structure Oxazolidinone + pyrazine Thiazole + hydrazone
Bioactivity Unreported Antioxidant and selective hMAO-B inhibition
Hydrogen Bonding Dioxo groups Hydrazine and nitro groups

Though structurally distinct, both classes leverage hydrogen-bonding motifs for biological activity, emphasizing the importance of heterocyclic design.

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C16H18N4O3. The structure features an oxazolidinone moiety, which is known for its diverse pharmacological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight302.34 g/mol
CAS NumberNot specifically listed
SolubilitySoluble in DMSO and DMF
Melting PointNot available

Antimicrobial Activity

Research has indicated that compounds with oxazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains by inhibiting protein synthesis through binding to the ribosomal RNA component of the 50S subunit .

Anticancer Potential

Studies have explored the anticancer properties of oxazolidinone derivatives. These compounds have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. A notable study demonstrated that a related compound inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of oxazolidinone derivatives found that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound this compound was identified as a promising candidate due to its effective inhibition of bacterial growth at low concentrations .
  • Anticancer Activity in vitro : In vitro studies have shown that the compound can effectively reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Protein Synthesis Inhibition : Similar compounds have been shown to bind to the ribosomal subunits, disrupting protein synthesis in bacteria .
  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by modulating key proteins involved in cell survival and death .

Q & A

Q. How can this compound be integrated into hybrid materials or prodrug designs?

  • Methodological Answer : Explore:
  • Prodrugs : Conjugate with PEGylated linkers for enhanced solubility.
  • Metal complexes : Coordinate with Pt(II) or Ru(II) centers to study synergistic anticancer effects (validate via ICP-MS and cytotoxicity assays) .

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